2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a stereochemically defined cyclopropane ring fused to a 1,3,2-dioxaborolane moiety. This compound is part of a broader class of cyclopropylboronates, which are valued in organic synthesis for their stability and utility in Suzuki-Miyaura cross-coupling reactions . The (1S,2S) configuration of the cyclopropane ring introduces enantioselectivity, making it relevant to asymmetric catalysis and medicinal chemistry applications .
Properties
Molecular Formula |
C12H23BO2 |
|---|---|
Molecular Weight |
210.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m1/s1 |
InChI Key |
NGLRCSLJXJGKHV-ZJUUUORDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters under controlled conditions. One common method includes the use of isopropylcyclopropylboronic acid as a starting material, which is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. Key features include:
Mechanism :
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of the electrophile.
-
Transmetallation : Boronate transfers the cyclopropyl-isopropyl group to Pd.
-
Reductive Elimination : C–C bond formation releases the coupled product.
Steric hindrance from the isopropylcyclopropyl group slows transmetallation but enhances selectivity for less hindered electrophiles. Kinetic studies show first-order dependence on both the boronate and electrophile.
Cyclopropanation via Boromethyl Carbenoid Transfer
The compound serves as a precursor to boromethyl zinc carbenoids for cyclopropane synthesis:
Procedure :
-
React with ZnEt₂ in CH₂Cl₂ at −78°C to generate a reactive carbenoid intermediate .
-
Transfer the cyclopropyl-isopropyl group to alkenes (e.g., styrenes, allylic ethers) .
Example :
The stereochemistry of the cyclopropane product correlates with the (1S,2S) configuration of the boronate, enabling enantioselective synthesis .
Borylation of C–X Bonds
This reagent facilitates boron introduction into organic frameworks:
Substrates :
-
Aryl halides under Miyaura borylation conditions.
-
Alkyl halides via photoredox/Ni dual catalysis.
Key Data :
| Substrate | Catalyst System | Yield (%) | Selectivity |
|---|---|---|---|
| 4-Bromotoluene | Pd(dba)₂/XPhos | 92 | >20:1 (para) |
| Benzyl chloride | NiCl₂·dme/iridium | 78 | N/A |
The dioxaborolane’s stability allows reactions under mild conditions (25–50°C), minimizing side reactions .
Stability and Handling
-
Storage : Stable under argon at −20°C for >12 months.
-
Decomposition : Rapid hydrolysis in acidic/aqueous conditions (t₁/₂ <1 hr at pH 3).
This compound’s reactivity is defined by its steric profile and boron’s electrophilicity, enabling precise control in synthetic workflows. Applications span pharmaceuticals (cyclopropane motifs) to advanced materials (conjugated polymers) .
Scientific Research Applications
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CAS No. 2375816-28-5, is a chemical compound with several applications, primarily in scientific research . It is also referred to as 2-((1S,2S)-2-isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1S,2S)-2-(1-methylethyl)cyclopropyl]- .
Basic Information
Predicted Properties
Applications
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is mainly used as a reagent in chemical synthesis. One notable application is in the synthesis of intermediates for generating conjugated copolymers . These copolymers have applications in various fields, including materials science and electronics. Specific examples of intermediates synthesized using this compound include :
- 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole.
- 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole.
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene.
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole.
Mechanism of Action
The mechanism by which 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile tool in chemical reactions. The cyclopropyl group also contributes to the compound’s reactivity by providing steric hindrance and electronic effects that influence the reaction pathways.
Comparison with Similar Compounds
The compound is compared below with analogs sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differing in substituents on the cyclopropane or adjacent groups. Key comparison metrics include stereoselectivity, synthetic efficiency, physicochemical properties, and applications.
Structural and Stereochemical Variants
Key Observations :
- Stereoselectivity : The target compound and zjb-2-199/121 exhibit high dr (>20:1) and ee (74–95%), underscoring their utility in enantioselective synthesis .
- Physical State : Substituted cyclopropanes with bulky groups (e.g., benzyloxy) tend to form oils, while simpler substituents (e.g., isopropyl) yield solids .
- Optical Rotation : The target compound’s higher [α]D (+61.6°) vs. zjb-2-199/121 (+12.5°) reflects distinct electronic environments from substituent variations .
Physicochemical Properties
- Solubility : Oil-based derivatives (e.g., zjb-2-199) suggest higher lipophilicity compared to solid analogs, impacting bioavailability in medicinal applications .
- Thermal Stability : The target compound’s melting point (94–96°C) aligns with rigid cyclopropane systems, while isoindoline-dione derivatives (zjb-2-121) lack defined m.p. due to oily consistency .
Biological Activity
2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H23BO2
- Molecular Weight : 210.12 g/mol
- CAS Number : 2375816-28-5
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interactions with various biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.
ADME Properties
- GI Absorption : High
- Blood-Brain Barrier (BBB) Permeability : Yes
- P-glycoprotein Substrate : No
- Cytochrome P450 Inhibition : None observed for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.
These properties suggest that the compound can effectively enter systemic circulation and potentially reach the central nervous system without significant metabolic interference from common cytochrome enzymes .
The precise mechanism of action for 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remains under investigation. However, its structural similarity to other dioxaborolane compounds suggests potential interactions with biological targets involved in cell signaling and metabolic pathways.
Study 1: Anticancer Activity
A study investigated the anticancer properties of various dioxaborolane derivatives. The results indicated that compounds with similar structures could inhibit cell proliferation in cancer cell lines. The specific effects of 2-((1S,2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were noted to induce apoptosis in specific cancer types through modulation of apoptotic pathways .
Study 2: Neuroprotective Effects
Another research effort highlighted the neuroprotective effects of boron-containing compounds on neuronal cells subjected to oxidative stress. The study demonstrated that the compound could reduce oxidative damage and improve cell viability in vitro. This suggests potential therapeutic applications for neurodegenerative diseases .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
